Metixene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of metixene typically involves the following steps:
Starting Material: Thiosalicylic acid is used as the starting material.
Coupling Reaction: Thiosalicylic acid is coupled with iodobenzene to obtain 2-thiophenyl benzoic acid.
Dehydration and Cyclization: The 2-thiophenyl benzoic acid is then dehydrated and cyclized to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Metixene undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly sulfoxidation.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can participate in substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Reduced forms of this compound, such as secondary amines.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Metixene has several scientific research applications, including:
Chemistry: Used as a model compound for studying antimuscarinic agents and their interactions.
Biology: Investigated for its effects on cellular processes such as autophagy and apoptosis.
Medicine: Primarily used for the symptomatic treatment of parkinsonism.
Industry: Potential applications in the pharmaceutical industry for developing new therapeutic agents.
Mechanism of Action
Metixene exerts its effects through competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This action helps restore the balance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the brain, which is disrupted in parkinsonism . Additionally, this compound induces incomplete autophagy through N-Myc downstream regulated 1 (NDRG1) phosphorylation, leading to caspase-mediated apoptosis in cancer cells .
Comparison with Similar Compounds
Atropine: Another antimuscarinic agent with similar actions but different chemical structure.
Scopolamine: Similar antimuscarinic properties but used for different therapeutic purposes.
Benztropine: Another antiparkinsonian agent with similar mechanisms of action.
Uniqueness of Metixene: this compound is unique due to its dual role as an antiparkinsonian agent and its potential in inducing incomplete autophagy and apoptosis in cancer cells. This dual functionality sets it apart from other similar compounds .
Properties
Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance. | |
CAS No. |
4969-02-2 |
Molecular Formula |
C20H23NS |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |
InChI |
InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |
InChI Key |
MJFJKKXQDNNUJF-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |
Appearance |
Solid powder |
boiling_point |
173 °C at 7.00E-02 mm Hg |
melting_point |
< 25 °C |
4969-02-2 | |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble as HCl salt 1.02e-04 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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